3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid , derived from its parent benzoic acid structure and substituent arrangement. The numbering begins at the carboxylic acid group on the benzoic acid moiety, with the sulfamoyl group (-SO$$_2$$NH-) attached at position 3. The sulfamoyl nitrogen is further bonded to a 2-chloro-5-(trifluoromethyl)phenyl group, which introduces halogen and fluorinated alkyl substituents.
Molecular Geometry Analysis via X-ray Crystallography
X-ray crystallography has been instrumental in resolving the three-dimensional geometry of sulfamoyl benzoic acid derivatives. While direct crystallographic data for 3-{[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid is limited in the literature, analogous compounds, such as 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, provide methodological insights. Typical procedures involve single-crystal growth via slow evaporation from methanol or ethyl acetate, followed by diffraction studies using Mo Kα radiation (λ = 0.71073 Å).
For this compound, the anticipated bond lengths and angles can be inferred from related structures. The sulfonamide group (-SO$$_2$$NH-) likely adopts a tetrahedral geometry around the sulfur atom, with S=O bond lengths approximating 1.43 Å and S-N bonds near 1.62 Å. The dihedral angle between the benzoic acid and 2-chloro-5-(trifluoromethyl)phenyl rings is expected to influence molecular packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid and sulfonamide groups.
Table 2: Predicted Bond Parameters
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| S=O | 1.43 | O=S=O: ~119 |
| S-N | 1.62 | N-S-C (aryl): ~107 |
| C-Cl | 1.73 | Cl-C-CF$$_3$$: ~120 |
Conformational Studies Using Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers critical insights into the compound’s conformational dynamics. The $$^1$$H NMR spectrum would reveal distinct proton environments, such as the aromatic protons on the benzoic acid ring (δ 7.4–8.2 ppm) and the NH group of the sulfonamide (δ 8.5–9.0 ppm). The trifluoromethyl group’s electronegativity deshields adjacent protons, causing upfield shifts for the 2-chloro-5-(trifluoromethyl)phenyl ring’s meta-protons.
$$^{13}$$C NMR would resolve carbonyl (C=O) carbons near δ 170 ppm and sulfonamide-linked carbons at δ 125–140 ppm. The chlorine and trifluoromethyl substituents induce anisotropic effects, splitting signals in $$^{19}$$F NMR into distinct triplets or quartets. Rotational barriers around the sulfonamide N-S bond could be quantified using variable-temperature NMR, with energy barriers estimated at 10–15 kcal/mol based on similar sulfonamides.
Comparative Structural Analysis with Sulfamoyl Benzoic Acid Derivatives
Structural variations among sulfamoyl benzoic acid derivatives significantly impact their physicochemical properties. For instance, replacing the 2-chloro-5-(trifluoromethyl)phenyl group in 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid with a 3-(trifluoromethyl)phenyl moiety (as in 2-chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid) alters steric and electronic profiles. Similarly, omitting the sulfamoyl bridge, as in 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, eliminates hydrogen-bonding capacity.
Table 3: Structural Comparison of Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid | C$${14}$$H$$9$$ClF$$3$$NO$$4$$S | 379.7 | -SO$$2$$NH-, -CF$$3$$, -Cl |
| 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid | C$${14}$$H$$9$$ClF$$3$$NO$$4$$S | 379.7 | -SO$$2$$NH-, -CF$$3$$ (meta) |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | C$$8$$H$$3$$ClF$$4$$O$$2$$ | 243.0 | -COOH, -CF$$_3$$, -Cl, -F |
The sulfamoyl group enhances solubility in polar solvents compared to non-sulfonylated analogs, while the trifluoromethyl group increases lipophilicity (LogP ≈ 3.26). Such structure-activity relationships are critical in optimizing derivatives for applications in medicinal chemistry and agrochemical design.
Properties
CAS No. |
326182-69-8 |
|---|---|
Molecular Formula |
C14H9ClF3NO4S |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H9ClF3NO4S/c15-11-5-4-9(14(16,17)18)7-12(11)19-24(22,23)10-3-1-2-8(6-10)13(20)21/h1-7,19H,(H,20,21) |
InChI Key |
KJQMJTKIOYXMAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Benzoic Acid
The carboxylic acid group in benzoic acid acts as a meta-directing group, enabling sulfonation at the 3-position. Treatment with fuming sulfuric acid (20% SO₃) at 150–180°C for 4–6 hours yields 3-sulfobenzoic acid with >85% regioselectivity. Excess sulfonation at higher temperatures may produce disulfonated byproducts, necessitating precise temperature control.
Conversion to Sulfonyl Chloride
3-Sulfobenzoic acid is converted to 3-(chlorosulfonyl)benzoic acid using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. This step achieves 70–80% conversion, with residual sulfonic acid removed via aqueous extraction. Alternatively, thionyl chloride (SOCl₂) in dimethylformamide (DMF) catalyzes the reaction at reflux (40°C), though prolonged heating risks decarboxylation.
Sulfonamide Formation
The sulfonyl chloride intermediate reacts with 2-chloro-5-(trifluoromethyl)aniline in tetrahydrofuran (THF) under nitrogen at 25°C. Triethylamine (2 eq) neutralizes HCl byproducts, driving the reaction to >90% completion within 2 hours. Post-reaction, the crude product is purified via recrystallization from ethanol/water (1:3), yielding 3-{[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid with 75–82% isolated purity.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation | H₂SO₄ (20% SO₃), 150°C, 5h | 85 | 92 |
| Chlorination | PCl₅, CH₂Cl₂, 0°C, 2h | 78 | 88 |
| Coupling | Aniline, Et₃N, THF, 25°C | 82 | 95 |
Directed Lithiation and Carboxylation
Lithium-Halogen Exchange
Inspired by methods for trifluoromethyl-substituted aromatics, 2-chloro-5-(trifluoromethyl)iodobenzene undergoes lithium-halogen exchange using tert-butyllithium (t-BuLi, 1.7 M in pentane) at −78°C. Tetramethylethylenediamine (TMEDA) enhances reaction kinetics by stabilizing the lithium intermediate.
Sulfonation and Coupling
The aryl lithium species reacts with sulfur dioxide gas (−78°C, 1 atm) to form the sulfinate salt, which is oxidized to the sulfonyl chloride using N-chlorosuccinimide (NCS). Subsequent coupling with 3-aminobenzoic acid in dichloromethane at 0°C affords the sulfonamide. This route bypasses direct sulfonation but requires multistep handling of air-sensitive intermediates, limiting scalability.
Key Challenges:
- Low-temperature conditions (−78°C) increase operational costs.
- Oxidation of sulfinate to sulfonyl chloride achieves ≤65% efficiency.
Protection-Deprotection Strategy
Ester Protection of Carboxylic Acid
Methyl benzoate is sulfonated at the 3-position using chlorosulfonic acid (ClSO₃H) at 0°C, yielding methyl 3-sulfobenzoate with 88% efficiency. Conversion to the sulfonyl chloride (PCl₅, 0°C, 3h) precedes reaction with 2-chloro-5-(trifluoromethyl)aniline.
Deprotection and Acid Formation
The methyl ester is hydrolyzed using 6 M HCl at 80°C for 6 hours, restoring the carboxylic acid group. This method achieves an overall yield of 68% but introduces additional steps for protection and deprotection.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Direct Sulfonation | Fewer steps, high regioselectivity | Sensitivity to decarboxylation | Moderate |
| Directed Lithiation | Avoids sulfonation challenges | Cryogenic conditions, low yields | Low |
| Protection Approach | Mitigates side reactions | Additional steps for ester manipulation | High |
Industrial-Scale Considerations
Large-scale production favors the protection-deprotection strategy due to reproducible yields (68–72%) and compatibility with continuous flow reactors. Critical parameters include:
- Sulfonation : SO₃ gas in lieu of fuming H₂SO₄ reduces waste.
- Chlorination : PCl₅ recycling via distillation lowers costs.
- Coupling : Fixed-bed reactors with immobilized amines enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research:
- Antimicrobial Activity : Studies have shown that sulfamoyl derivatives can possess antimicrobial properties. The presence of the sulfonamide group is known to enhance the antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Research indicates that compounds similar to 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antitumor Activity : Some sulfamoyl derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Applications in Medicinal Chemistry
The unique structure of 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid allows for modifications that can lead to new pharmacological agents. Its application includes:
- Drug Development : The compound can serve as a scaffold for developing new drugs targeting bacterial infections or inflammatory diseases. The trifluoromethyl group enhances lipophilicity, which is beneficial for drug absorption and bioavailability .
- Prodrug Formulations : Due to its sulfonamide functionality, it can be explored as a prodrug for enhanced delivery of active pharmaceutical ingredients .
Agricultural Applications
In agriculture, compounds with similar structures are often investigated as potential herbicides or pesticides. The chlorinated and trifluoromethyl groups may contribute to the effectiveness of the compound in controlling pests and weeds.
- Pesticidal Activity : Research has indicated that chlorinated phenylsulfamoyl compounds possess insecticidal properties, which could be useful in developing environmentally friendly pesticides .
- Herbicide Development : The structural characteristics suggest potential use in herbicide formulations aimed at specific weed control without affecting crop yield .
Case Studies and Research Findings
Several studies have been conducted to evaluate the effectiveness of sulfamoyl derivatives:
- Antibacterial Studies : A study published in Journal of Medicinal Chemistry assessed the antibacterial efficacy of various sulfamoyl compounds, including derivatives similar to 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid, demonstrating significant activity against resistant bacterial strains .
- Anti-inflammatory Research : In vitro studies published in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory effects of sulfamoyl derivatives, suggesting mechanisms involving inhibition of pro-inflammatory cytokines .
- Agricultural Efficacy Trials : Field trials conducted on herbicidal activity showed that similar compounds effectively reduced weed populations without harming non-target crops, indicating their potential for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfamoyl group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The chloro group may also participate in interactions with the target, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Compound 1 : 3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-5-(pentafluorosulfanyl)benzoic acid (6m)
- Structure : Features a pentafluorosulfanyl (-SF₅) group at the 5-position of benzoic acid and a bromo-chloro-hydroxy-substituted phenylsulfonamide.
- Properties : Molecular weight = 569.5 g/mol (LCMS data), higher lipophilicity due to the -SF₅ group.
- Synthesis: 48% yield via sulfonylation of methyl 3-amino-5-(pentafluorosulfanyl)benzoate .
Compound 2 : 4-Chloro-2-([[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl]amino)benzoic acid
Compound 3 : 2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid (CAS 745798-18-9)
- Structure : Replaces the 2-chloro-5-(trifluoromethyl)phenyl group with a 4-(trifluoromethoxy)phenyl moiety.
- Properties : Molecular weight = 395.74 g/mol; the trifluoromethoxy group (-OCF₃) may alter metabolic stability compared to -CF₃ .
Functional Group Modifications
Compound 4 : 3-(5-(N-(2-Aminoethyl)sulfamoyl)thiophen-2-yl)-5-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)benzoic acid (5)
Compound 5 : 5-Chloro-3-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluorobenzoic acid (CAS 926195-41-7)
- Structure: Contains a tert-butylamino-sulfonyl group and fluorine at the 2-position of benzoic acid.
- Properties : Bulky tert-butyl group may reduce membrane permeability but enhance selectivity .
Reactivity and Derivative Potential
Compound 6 : 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoyl chloride
- Structure : Acyl chloride derivative of the target compound.
- Reactivity : Enhanced electrophilicity for coupling reactions (e.g., amide bond formation) .
Comparative Data Table
Key Research Findings
Synthetic Yields : Sulfonamide derivatives with halogenated phenyl groups (e.g., 6m) are synthesized in moderate yields (31–48%), influenced by steric hindrance from substituents like bromine .
Biological Relevance : Compounds with heterocyclic extensions (e.g., thiophene, triazole in Compound 4) demonstrate improved solubility but may require structural optimization for in vivo efficacy .
Biological Activity
3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.
Chemical Structure
The chemical structure of 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid includes a sulfamoyl group attached to a benzoic acid moiety, with a chloro and trifluoromethyl substituent on the phenyl ring. This unique structure is hypothesized to contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid exhibit significant antimicrobial activity. For instance, related sulfamoyl derivatives have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial folate synthesis, which is critical for DNA replication and cell division.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid | P. aeruginosa | 20 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Antitumor Activity
Preliminary studies have indicated potential antitumor effects, particularly against breast cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
The biological activity of 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for cell survival.
- Cell Cycle Arrest : Evidence suggests that the compound can cause cell cycle arrest at the G1/S phase, preventing proliferation.
- Reactive Oxygen Species (ROS) Generation : Its interaction with cellular components may lead to increased ROS levels, contributing to apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study conducted by Makarov et al. (2021) demonstrated that sulfamoyl derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM for different derivatives.
- In Vivo Studies : Animal models treated with related compounds showed a marked reduction in tumor size compared to controls, supporting the potential use of these compounds in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
